molecular formula C12H16Cl2N4O B1521978 5-(piperazine-1-carbonyl)-1H-1,3-benzodiazole dihydrochloride CAS No. 1193390-36-1

5-(piperazine-1-carbonyl)-1H-1,3-benzodiazole dihydrochloride

Cat. No. B1521978
M. Wt: 303.18 g/mol
InChI Key: JSFMKPDDFWBXQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

PBD contains a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions in the ring .


Chemical Reactions Analysis

Piperazine is a weak base with two pKb of 5.35 and 9.73 at 25 °C . It readily absorbs water and carbon dioxide from the air .


Physical And Chemical Properties Analysis

Piperazine is freely soluble in water and ethylene glycol, but insoluble in diethyl ether . It exists as small alkaline deliquescent crystals with a saline taste .

Scientific Research Applications

Antidiabetic Properties

Piperazine derivatives, through structure-activity relationship studies, have shown promising results as new antidiabetic compounds. These compounds, such as 1-methyl-4-(2', 4'-dichlorobenzyl)-2-(4',5'-dihydro-1'H-imidazol-2'-yl)piperazine (PMS 812), demonstrate potent antidiabetic activity in a rat model of diabetes, mediated by an increase of insulin secretion independently of alpha2 adrenoceptor blockage. The research suggests these derivatives can improve glucose tolerance without causing hypoglycemia or adverse side effects, making them potential candidates for clinical investigations into diabetes management (Le Bihan et al., 1999).

Anticancer Activity

Novel 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives have been designed and shown significant cytotoxicity on various cancer cell lines, including liver, breast, colon, gastric, and endometrial cancers. These compounds exhibit long-term in-situ stability and inhibit cancer cell growth, indicating potential as therapeutic agents for cancer treatment (Yarim et al., 2012).

Antimicrobial and Antifungal Agents

Several piperazine derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. Compounds like 1,4-diisopropyl-2-(4', 5'-dihydro-1'H-imidazol-2'-yl)piperazine have shown strong inhibitory activity against bacterial strains and fungi, suggesting their potential use as antimicrobial and antifungal agents. This activity includes effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE), highlighting their significance in addressing antibiotic resistance challenges (Mekky & Sanad, 2020).

Synthesis of Novel Compounds

Research into the synthesis of piperazine derivatives has led to the creation of novel compounds with potential therapeutic applications. For example, the synthesis of 5-benzyl-4,5,6,7-tetrahydropyrazolo [1,5-a] piperazine has been reported, demonstrating the continued exploration and innovation in the synthesis of piperazine-based compounds for various scientific and therapeutic applications (Da-wei, 2013).

properties

IUPAC Name

3H-benzimidazol-5-yl(piperazin-1-yl)methanone;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O.2ClH/c17-12(16-5-3-13-4-6-16)9-1-2-10-11(7-9)15-8-14-10;;/h1-2,7-8,13H,3-6H2,(H,14,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSFMKPDDFWBXQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC3=C(C=C2)N=CN3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(piperazine-1-carbonyl)-1H-1,3-benzodiazole dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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